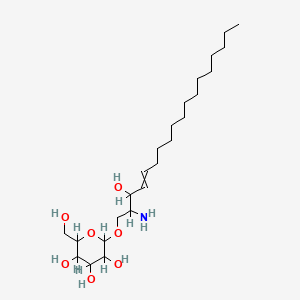

(1R,2R)-环丙烷-1,2-二羧酸

描述

Synthesis Analysis

The synthesis of derivatives of cyclopropane-1,2-dicarboxylic acid involves several innovative methods, including iodocarbocyclization, azidation, saponification, and reduction processes. These methods provide pathways to bypass traditional challenges such as ring opening or lactamisation that occur with alternative synthetic strategies (Mangelinckx et al., 2019).

Molecular Structure Analysis

Crystal structure analyses reveal that cyclopropane derivatives, including those related to cyclopropane-1,2-dicarboxylic acid, feature unique conformations such as eight-membered ring structures with distinct hydrogen bonding patterns. These structural motifs contribute to the stability and reactivity of these compounds (Abele et al., 1999).

Chemical Reactions and Properties

The cyclopropane ring serves as a versatile scaffold for restricting the conformation of biologically active compounds to enhance activity. Chiral cyclopropanes bearing differentially functionalized carbon substituents can be synthesized to explore bioactive conformations, demonstrating the cyclopropane ring's role in chemical diversity and biological relevance (Kazuta et al., 2002).

Physical Properties Analysis

The physical properties of cyclopropane-1,2-dicarboxylic acid derivatives have been characterized using techniques such as nuclear magnetic resonance, mass spectrometry, and thermal analysis. These studies provide insights into the compound's stability, decomposition behavior, and structural integrity under various conditions (Taoana et al., 2004).

科学研究应用

合成和配体开发中的表征

(1R,2R)-环丙烷-1,2-二羧酸已被用于合成新的手性配体。Majid等人(2012)从(1R,2R)-(+)-3-亚甲基环丙烷-1,2-二羧酸合成了半可裂手性C2对称的双齿取代酰胺配体。这些配体通过各种光谱方法进行了表征,并可能在不对称转化中引起兴趣 (Majid et al., 2012)。

在限制生物活性化合物构象中的作用

Kazuta等人(2002)探索了在(1R,2R)-2-氨基甲基-1-(1H-咪唑-4-基)环丙烷中使用环丙烷环来限制生物活性化合物构象的方法。这种方法旨在提高活性并研究生物活性构象 (Kazuta, Matsuda, & Shuto, 2002)。

建立绝对构型

各种手性环丙烷的绝对构型,包括与(1R,2R)-环丙烷-1,2-二羧酸相关的构型,一直是研究的课题。Nishiyama、Oda和Inouye(1974)通过化学相关性确定了这些构型,有助于更好地理解这些化合物的立体化学方面 (Nishiyama, Oda, & Inouye, 1974)。

环丙烷开环反应的研究

Ortega和Csákÿ(2016)开发了一种在无金属条件下使用硼酸和有机三氟硼酸钾开环环丙烷-1,1-二羧酸酯的方法。这项研究突显了环丙烷衍生物在合成化学中的潜力 (Ortega & Csákÿ, 2016)。

组织组胺类似物的环丙烷单元的合成

Kazuta等人(2002)展示了另一个重要应用,即从(1R,2R)-环丙烷-1,2-二羧酸衍生的手性环丙烷单元用于合成组胺类似物。这项研究展示了这些单元在合成具有不对称环丙烷结构的化合物中的多功能性 (Kazuta, Matsuda, & Shuto, 2002)。

安全和危害

The safety information for “(1R,2R)-cyclopropane-1,2-dicarboxylic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

属性

IUPAC Name |

(1R,2R)-cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWFMZKPPHHHCB-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426198 | |

| Record name | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-cyclopropane-1,2-dicarboxylic acid | |

CAS RN |

58616-95-8, 696-75-3 | |

| Record name | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z666NR6UGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one](/img/structure/B1204428.png)

![5,7,7-Trimethyl-6-oxa-3-azabicyclo[3.2.2]nonane](/img/structure/B1204430.png)